molecular formula CH2N2 B086325 Carbodiimide CAS No. 151-51-9

Carbodiimide

Cat. No. B086325
CAS RN: 151-51-9
M. Wt: 42.04 g/mol
InChI Key: VPKDCDLSJZCGKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbodiimides are a unique class of heterocumulene compounds that display distinctive chemical properties . They are considered as the most popular and versatile method for labeling or crosslinking to carboxylic acids . The most readily available and commonly used carbodiimides are the water-soluble EDC for aqueous crosslinking and the water-insoluble DCC for non-aqueous organic synthesis methods .


Synthesis Analysis

Carbodiimides can be synthesized from isocyanates or from dehydration of urea compounds . An efficient approach for symmetric and unsymmetric functionalized carbodiimide derivative synthesis under mild conditions involves an I2/CHP-mediated cross-coupling reaction of isocyanides with readily accessible amines . Dehydrosulfurization using a hypervalent iodine (III) reagent enables a simple and efficient preparation of symmetrical and unsymmetrical carbodiimides from the corresponding thioureas .


Molecular Structure Analysis

From the perspective of bonding, carbodiimides are isoelectronic with carbon dioxide . Three principal resonance structures describe carbodiimides: RN=C=NR ↔ RN + ≡C-N − R ↔ RN − -C≡N + R . The N=C=N core is relatively linear and the C-N=C angles approach 120° .


Chemical Reactions Analysis

Carbodiimides are reagents for the Moffatt oxidation, a protocol for conversion of an alcohol to a carbonyl (ketone or aldehyde) using dimethyl sulfoxide as the oxidizing agent . Carbodiimides are also used as carboxyl activating agents for the coupling of primary amines to yield amide bonds .


Physical And Chemical Properties Analysis

Carbodiimides are stable compounds . Some diaryl derivatives tend to convert to dimers and polymers upon standing at room temperature . Solid diaryl carbodiimides are more stable, but can slowly undergo hydrolysis in the presence of water over time .

Scientific Research Applications

  • Labeling of Proteins for Nuclear Medicine : Carbodiimides have been used for labeling proteins like factor VIII with radioactive markers without altering their biological function. This method is applicable to various biological molecules and is especially useful for labeling labile proteins (S. Denardo et al., 1977).

  • Synthesis of N-Heterocycles : Carbodiimides play a critical role in the synthesis of N-heterocycles, a vital aspect of modern organic chemistry (Yang Wang, Wen‐Xiong Zhang, Z. Xi, 2020).

  • As an Anti-Hydrolysis Agent : They are widely used as anti-hydrolysis agents in polyurethane elastomers and polyester resins, offering insights into their structure, performance, synthesis methods, and application mechanisms (Yin Yan-kai, 2011).

  • Coupling Reaction on Self-Assembled Monolayers : Carbodiimides facilitate the covalent attachment of proteins, nucleic acids, and small-molecule organic compounds to self-assembled monolayers, which is significant for biosensor fabrication (Lin Liu et al., 2013).

  • Preparation of Immunizing Conjugates : They are used in immunology for conjugating weakly immunogenic compounds to larger carrier proteins or synthetic antigens, thus enhancing their immunogenicity (S. Bauminger, M. Wilchek, 1980).

  • Studying Acetylcholine Receptor Sites : The effect of water-soluble carbodiimide has been utilized to explore the nature of the acetylcholine receptor at the frog neuromuscular junction (C. Edwards et al., 1970).

  • Synthesis of Aminoacyl Derivatives of Glucose : Carbodiimides have been employed in the synthesis of aminoacyl derivatives of glucose with aspartic acid (V. A. Derevitskaya et al., 1965).

  • Enhancing Coupling Reactions : The addition of N-hydroxysulfosuccinimide to carbodiimide-mediated reactions can significantly enhance the yields in coupling or conjugation reactions (J. V. Staros et al., 1986).

  • Study of Chemical Reactivity and Synthesis : Carbodiimides have diverse industrial, organic, and biological applications, and their chemical reactivity has been extensively studied (Kathy Ramirez-Balderrama et al., 2017).

  • In Antibody Purification : Carbodiimides are used in the preparation of β-d-glucan particle loaded protein A/G for efficient purification of immunoglobulin antibodies (Zishan Yang et al., 2020).

  • Testing Side Reactions : An ultraviolet assay method has been developed using carbodiimides to study their side reactions, which is essential in optimizing reactions in peptide synthesis or immobilization of biological molecules (N. Wrobel et al., 2002).

  • In Tissue Engineering : Carbodiimide is used to chemically modify collagen derived from porcine acellular dermal matrix, enhancing its strength and resistance for use in tissue engineering (Jianhua Li et al., 2013).

Safety And Hazards

Carbodiimides are considered hazardous by the 2012 OSHA Hazard Communication Standard . They can cause irritation to eyes, skin, and the respiratory system . They can also cause eye and skin burns .

Future Directions

Carbodiimides have emerged as energy materials . They are used as anode materials in rechargeable Li- and Na-ion batteries . Future improvements in their performance will likely involve studying the redox behavior of NCN 2−, the synthesis of novel ternary carbodiimides, in particular those with redox-active transition metals, and controlling their morphology .

properties

InChI

InChI=1S/CH2N2/c2-1-3/h2-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKDCDLSJZCGKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2075188
Record name Methanediimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2075188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

42.040 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanediimine

CAS RN

151-51-9
Record name Carbodiimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbodiimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanediimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2075188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 236 g of HMDI with 25.0 g of cyclohexyl isocyanate (referred to hereinafter as CHI) was added 2.60 g of the carbodiimidization catalyst, and they were subjected to a reaction at 185° C. for 19 hours while nitrogen was bubbled thereinto, to obtain a carbodiimide resulting from HMDI and CHI (degree of polymerization=10).
Name
Quantity
236 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
carbodiimidization catalyst
Quantity
2.6 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 288 g of HMDI was added 20 g of cyclohexylamine and they were stirred at 100° C. for one hour while nitrogen was bubbled thereinto and subsequently 2.9 g of the carbodiimidization catalyst was added thereto, after which the resulting mixture was subjected to a reaction at 185° C. for 30 hours, to obtain a carbodiimide resulting from HMDI and having terminal urea bonds (degree of polymerization=10).
Name
Quantity
288 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbodiimide
Reactant of Route 2
Carbodiimide
Reactant of Route 3
Carbodiimide
Reactant of Route 4
Carbodiimide
Reactant of Route 5
Carbodiimide

Citations

For This Compound
182,000
Citations
A Williams, IT Ibrahim - Chemical reviews, 1981 - ACS Publications
Probably the most important feature of carbodiimides relating to their wide use in their relatively low uncatalyzed reactivity which allows easy storage. The driving force for most of the …
Number of citations: 672 pubs.acs.org
M Mikoz. xl; lajczyk, P Kiez. xl; lbasiński - Tetrahedron, 1981 - Elsevier
Reactions of carbodiimides with alcohols and dlols Reaction of carbodllmides with N-hydroxy compounds Reaction of carbodilmides with phenols Reaction of carbodiimldes with …
Number of citations: 309 www.sciencedirect.com
DH Rich, J SINGH - Major Methods of Peptide Bond Formation, 1979 - Elsevier
… This chapter discusses the mechanism of the carbodiimide method. The carbodiimide method was introduced to peptide synthesis with the use of dicyclohexylcarbodiimide (DCC) to …
Number of citations: 125 www.sciencedirect.com
R Timkovich - Analytical biochemistry, 1977 - Elsevier
… -3-(3-dimethylaminopropyl) carbodiimide obtained by methylation with tritiated methyl iodide… labeled carbodiimide. The conditions for reaction of cytochrome c with carbodiimide will be …
Number of citations: 201 www.sciencedirect.com
D Sehgal, IK Vijay - Analytical biochemistry, 1994 - Elsevier
Water-soluble carbodiimides are widely used for carboxyl-amine conjugation. However, extremely variable and low yields, obtained under a variety of conditions, have been a serious …
Number of citations: 461 www.sciencedirect.com
JV Staros, RW Wright, DM Swingle - Analytical biochemistry, 1986 - Elsevier
Water-soluble carbodiimides are frequently employed in coupling or conjugation reactions, eg, to link a peptide immunogen to a carrier protein. However, their utility is limited by low …
Number of citations: 215 www.sciencedirect.com
N Nakajima, Y Ikada - Bioconjugate chemistry, 1995 - ACS Publications
… Carbodiimide is thought in these text books to react with the hydroxyl groups of carboxylic acid, whereas Hoare and Koshland stressed the reaction of carbodiimide … with carbodiimide in …
Number of citations: 961 pubs.acs.org
X Tang, H Xiang, X Liu, M Speldrich… - Angewandte Chemie …, 2010 - Wiley Online Library
The same, but different: Chromium (III) carbodiimide (see structure), the first ferromagnetic carbodiimide, was synthesized from CrCl 3 and ZnNCN and was characterized by X-ray …
Number of citations: 74 onlinelibrary.wiley.com
Y Wang, WX Zhang, Z Xi - Chemical Society Reviews, 2020 - pubs.rsc.org
… Because of the growing development of carbodiimide … for the research of carbodiimide chemistry, and carbodiimides also … is no review discussing novel carbodiimide chemistry and its …
Number of citations: 74 pubs.rsc.org
AR Ali, H Ghosh, BK Patel - Tetrahedron Letters, 2010 - Elsevier
… Herein, the classical method of oxidative desulfurisation of thiourea to carbodiimide involving toxic … to this method however, is in the preparation of 1,3-dialkyl substituted carbodiimide. …
Number of citations: 88 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.